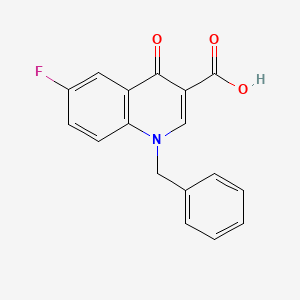![molecular formula C14H17FN4 B6496298 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine CAS No. 2307941-35-9](/img/structure/B6496298.png)
1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine” is a complex organic molecule. It belongs to a class of compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .
Synthesis Analysis
The synthesis of similar fluorinated pyrazoles has been reported in the literature . The synthesis typically involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of “1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine” is complex, involving a pyrazole ring substituted with a fluorophenyl group and a piperidin-3-amine group. The exact structure would need to be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .科学的研究の応用
Medicinal Chemistry and Drug Development
This compound’s structural features make it a potential candidate for drug discovery. Researchers explore its interactions with biological targets, aiming to design novel pharmaceuticals. Its piperidine and pyrazole moieties could play a crucial role in modulating receptor activity or enzyme inhibition .
Neuropharmacology
Given its piperidine scaffold, this compound might influence neurotransmitter systems. Researchers investigate its effects on receptors such as dopamine, serotonin, or adrenergic receptors. Understanding its binding affinity and selectivity could lead to new treatments for neurological disorders .
Cancer Research
Fluorinated compounds often exhibit unique properties. In oncology, this compound could be evaluated for its potential as an anticancer agent. Researchers study its cytotoxicity, apoptosis-inducing effects, and interaction with cancer-specific proteins .
Materials Science
Fluorine substitution can enhance material properties. Investigating this compound’s behavior in polymers, coatings, or sensors could reveal novel applications. Its stability, solubility, and reactivity are key factors to explore .
Agrochemicals
Pyrazole derivatives have been used in pesticides and herbicides. Researchers assess whether this compound could contribute to crop protection. Its bioactivity against pests or weeds warrants investigation .
Coordination Chemistry
The piperidine amine group could serve as a ligand in coordination complexes. Researchers explore its metal-binding properties and potential catalytic applications. Transition metal complexes with this ligand might exhibit interesting reactivity .
作用機序
Target of Action
The primary target of 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its target, mapk14 . The interaction between the compound and MAPK14 may result in changes in the kinase’s activity, potentially influencing various cellular processes.
Biochemical Pathways
Given its target, it is likely involved in the map kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and response to external stress.
Result of Action
Given its interaction with mapk14, it may influence various cellular processes, including cell growth and differentiation .
特性
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4/c15-11-5-3-10(4-6-11)13-8-14(18-17-13)19-7-1-2-12(16)9-19/h3-6,8,12H,1-2,7,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMZXNFTMWEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NNC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6496226.png)
![5-ethyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6496232.png)
![2-methyl-N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6496239.png)
![N-(3-methyl-4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6496243.png)
![ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B6496247.png)
![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6496249.png)
![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496254.png)
![3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B6496269.png)
![N-(2,4-difluorophenyl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6496274.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6496281.png)
![3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid](/img/structure/B6496290.png)
![1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-amine](/img/structure/B6496300.png)
![3-cyclopentyl-N-[(furan-2-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6496306.png)
